molecular formula C18H15ClF2N2O2 B2786144 N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide CAS No. 955246-03-4

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide

Cat. No.: B2786144
CAS No.: 955246-03-4
M. Wt: 364.78
InChI Key: WKZRCQDEUPWIRJ-UHFFFAOYSA-N
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Description

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a pyrrolidinone ring, and a difluorobenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new amide or thioamide derivatives .

Scientific Research Applications

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with various biological targets to understand its potential as a therapeutic agent.

    Medicine: This compound is investigated for its potential use in treating diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzamide moiety, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N2O2/c19-13-2-4-14(5-3-13)23-10-11(7-17(23)24)9-22-18(25)12-1-6-15(20)16(21)8-12/h1-6,8,11H,7,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZRCQDEUPWIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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